Methyl spiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl spiro[bicyclo[4.1.0]heptane-2,2’-oxirane]-3’-carboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound features a bicyclo[4.1.0]heptane ring system fused with an oxirane ring and a carboxylate ester group. The presence of these structural elements imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl spiro[bicyclo[4.1.0]heptane-2,2’-oxirane]-3’-carboxylate typically involves the cycloisomerization of 1,6-enynes catalyzed by transition metals such as platinum (II) or gold (I) . The reaction conditions often include the use of specific ligands and solvents to facilitate the formation of the spirocyclic structure. Additionally, the reaction may require elevated temperatures and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and yield. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl spiro[bicyclo[4.1.0]heptane-2,2’-oxirane]-3’-carboxylate can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction reactions can target the carboxylate ester group, converting it to an alcohol or aldehyde.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or osmium tetroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring can yield diols, while reduction of the carboxylate ester group can produce alcohols or aldehydes. Substitution reactions can result in a variety of functionalized spirocyclic compounds.
Scientific Research Applications
Methyl spiro[bicyclo[4.1.0]heptane-2,2’-oxirane]-3’-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic chemistry.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials, including polymers and advanced composites, due to its rigid and stable structure.
Mechanism of Action
The mechanism by which methyl spiro[bicyclo[4.1.0]heptane-2,2’-oxirane]-3’-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The spirocyclic structure can fit into specific binding sites, influencing the activity of these targets. The oxirane ring can undergo ring-opening reactions, forming covalent bonds with nucleophilic residues in proteins, thereby modulating their function.
Comparison with Similar Compounds
Similar Compounds
Spiro[bicyclo[3.1.1]heptane-2,2’-oxirane], 6,6-dimethyl-: Similar spirocyclic structure but with different substituents.
Bicyclo[4.1.0]heptane: Lacks the oxirane and carboxylate ester groups, making it less reactive.
Norbornane: Another bicyclic compound with a different ring system and chemical properties.
Uniqueness
Methyl spiro[bicyclo[4.1.0]heptane-2,2’-oxirane]-3’-carboxylate is unique due to its combination of a spirocyclic structure, oxirane ring, and carboxylate ester group. This combination imparts distinct reactivity and potential for diverse applications in various fields of research.
Properties
Molecular Formula |
C10H14O3 |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
methyl spiro[bicyclo[4.1.0]heptane-2,3'-oxirane]-2'-carboxylate |
InChI |
InChI=1S/C10H14O3/c1-12-9(11)8-10(13-8)4-2-3-6-5-7(6)10/h6-8H,2-5H2,1H3 |
InChI Key |
ZUIXZQJGTAUUOE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C2(O1)CCCC3C2C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.